molecular formula C18H13N3OS B2407981 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide CAS No. 313275-17-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2407981
CAS No.: 313275-17-1
M. Wt: 319.38
InChI Key: GYEFNNRCSCNMIB-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its broad range of biological activities, while thiophene is a sulfur-containing five-membered aromatic ring. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with 2-bromothiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
  • 2-Phenyl substituted benzimidazole derivatives
  • N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide is unique due to the presence of both benzimidazole and thiophene moieties, which can impart distinct chemical and biological properties. The combination of these two heterocycles can enhance its potential as a therapeutic agent and its utility in various scientific applications .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-18(16-10-5-11-23-16)21-13-7-2-1-6-12(13)17-19-14-8-3-4-9-15(14)20-17/h1-11H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEFNNRCSCNMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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